molecular formula C12H15BrN2O4 B13491100 Tert-butyl (2-bromo-4-methyl-6-nitrophenyl)carbamate

Tert-butyl (2-bromo-4-methyl-6-nitrophenyl)carbamate

Cat. No.: B13491100
M. Wt: 331.16 g/mol
InChI Key: MFSLXXBSVZASQO-UHFFFAOYSA-N
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Description

Tert-butyl (2-bromo-4-methyl-6-nitrophenyl)carbamate is an organic compound that features a tert-butyl group attached to a carbamate moiety, which is further substituted with a 2-bromo-4-methyl-6-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-bromo-4-methyl-6-nitrophenyl)carbamate typically involves the reaction of 2-bromo-4-methyl-6-nitrophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

[ \text{2-bromo-4-methyl-6-nitrophenol} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-bromo-4-methyl-6-nitrophenyl)carbamate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl carbamates.

    Reduction: Amino-substituted carbamates.

    Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

Tert-butyl (2-bromo-4-methyl-6-nitrophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (2-bromo-4-methyl-6-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The carbamate moiety can inhibit enzymes by forming covalent bonds with active site residues, thereby modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methyl-6-nitrophenol: A precursor in the synthesis of tert-butyl (2-bromo-4-methyl-6-nitrophenyl)carbamate.

    Tert-butyl (4-bromobutyl)carbamate: Another carbamate derivative with different substitution patterns.

    Tert-butyl (4-bromo-2-nitrophenyl)carbamate: A closely related compound with a similar structure but different substitution positions.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and nitro groups allows for diverse chemical reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H15BrN2O4

Molecular Weight

331.16 g/mol

IUPAC Name

tert-butyl N-(2-bromo-4-methyl-6-nitrophenyl)carbamate

InChI

InChI=1S/C12H15BrN2O4/c1-7-5-8(13)10(9(6-7)15(17)18)14-11(16)19-12(2,3)4/h5-6H,1-4H3,(H,14,16)

InChI Key

MFSLXXBSVZASQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NC(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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